molecular formula C5H9FN- B14768746 Piperidine, 3-fluoro-, ion(1-)

Piperidine, 3-fluoro-, ion(1-)

Cat. No.: B14768746
M. Wt: 102.13 g/mol
InChI Key: DHQKSRDRYRGHPS-UHFFFAOYSA-N
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Description

Piperidine, 3-fluoro-, ion(1-): is a fluorinated derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation: One common method involves the hydrogenation of fluorinated pyridines.

    Cyclization: Another method involves the cyclization of appropriate precursors under specific conditions.

Industrial Production Methods: : Industrial production often involves multi-step synthesis starting from readily available fluorinated precursors. The process typically includes steps such as halogenation, cyclization, and purification to obtain the desired fluorinated piperidine derivative .

Mechanism of Action

The mechanism of action of 3-fluoropiperidine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and specificity. For instance, it can enhance the compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins . This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Chloropiperidine: Similar to 3-fluoropiperidine but with a chlorine atom instead of fluorine.

    3-Bromopiperidine: Contains a bromine atom at the 3-position.

Uniqueness

Properties

Molecular Formula

C5H9FN-

Molecular Weight

102.13 g/mol

IUPAC Name

3-fluoropiperidin-1-ide

InChI

InChI=1S/C5H9FN/c6-5-2-1-3-7-4-5/h5H,1-4H2/q-1

InChI Key

DHQKSRDRYRGHPS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C[N-]C1)F

Origin of Product

United States

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